Val-Asp-(Arg8)-Vasopressin

Natriuresis Vasopressin receptor pharmacology Renal physiology

Val-Asp-(Arg8)-Vasopressin (VAAVP, CAS 100930-18-5) is an N-terminally extended analogue of arginine vasopressin bearing the dipeptide extension Val-Asp- on the native nonapeptide sequence. It was originally isolated from bovine posterior pituitary extracts as one of two predominant endogenous storage forms of vasopressin, alongside Ala-Gly-[Arg8]-vasopressin.

Molecular Formula C55H79N17O16S2
Molecular Weight 1298.5 g/mol
CAS No. 100930-18-5
Cat. No. B010397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Asp-(Arg8)-Vasopressin
CAS100930-18-5
Molecular FormulaC55H79N17O16S2
Molecular Weight1298.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N
InChIInChI=1S/C55H79N17O16S2/c1-27(2)44(59)53(87)69-36(23-43(77)78)50(84)70-37-25-89-90-26-38(54(88)72-19-7-11-39(72)52(86)65-31(10-6-18-62-55(60)61)45(79)63-24-42(58)76)71-49(83)35(22-41(57)75)68-46(80)32(16-17-40(56)74)64-47(81)33(20-28-8-4-3-5-9-28)66-48(82)34(67-51(37)85)21-29-12-14-30(73)15-13-29/h3-5,8-9,12-15,27,31-39,44,73H,6-7,10-11,16-26,59H2,1-2H3,(H2,56,74)(H2,57,75)(H2,58,76)(H,63,79)(H,64,81)(H,65,86)(H,66,82)(H,67,85)(H,68,80)(H,69,87)(H,70,84)(H,71,83)(H,77,78)(H4,60,61,62)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,44-/m0/s1
InChIKeyVENNWKYCUPKLJJ-YRUGJKAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Val-Asp-(Arg8)-Vasopressin (CAS 100930-18-5): N-Terminally Extended Vasopressin Analog for Natriuretic Mechanism & Prohormone Processing Research


Val-Asp-(Arg8)-Vasopressin (VAAVP, CAS 100930-18-5) is an N-terminally extended analogue of arginine vasopressin bearing the dipeptide extension Val-Asp- on the native nonapeptide sequence. It was originally isolated from bovine posterior pituitary extracts as one of two predominant endogenous storage forms of vasopressin, alongside Ala-Gly-[Arg8]-vasopressin [1]. The compound belongs to the neurohypophyseal hormone peptide class and exhibits a characteristic disulfide-bridged cyclic structure (Cys³–Cys⁸) with a C-terminal glycinamide . Unlike the parent hormone [Arg8]-vasopressin (AVP), VAAVP is distinguished by a functional profile in which natriuretic potency is retained while pressor activity is substantially attenuated, making it a targeted tool for investigating the dissociation between renal electrolyte handling and systemic vasoconstriction [1][2].

Why Generic Vasopressin Analog Substitution Fails: Functional Divergence of Val-Asp-(Arg8)-Vasopressin in Natriuretic vs. Pressor Selectivity


Vasopressin analogs cannot be treated as interchangeable reagents because small N-terminal or side-chain modifications profoundly alter the balance between V1a-mediated vasoconstriction, V2-mediated antidiuresis, and direct renal tubular natriuretic effects [1]. Val-Asp-(Arg8)-Vasopressin exemplifies this principle: the Val-Asp N-terminal extension preserves natriuretic potency comparable to synthetic AVP while markedly reducing the pressor response at natriuretic doses—a dissociation not observed with the parent hormone [2]. In contrast, clinical analogs such as desmopressin (dDAVP) are optimized for V2-selective antidiuresis with minimal natriuretic activity, and terlipressin is biased toward V1a-mediated vasoconstriction [1]. Substituting any of these compounds for VAAVP in an experiment designed to probe endogenous natriuretic mechanisms or prohormone processing pathways would therefore yield fundamentally different—and potentially misleading—functional readouts. The quantitative evidence below establishes the specific dimensions along which VAAVP diverges from its closest structural and functional comparators.

Quantitative Differentiation Evidence: Val-Asp-(Arg8)-Vasopressin vs. AVP, Ala-Gly-[Arg8]-Vasopressin, and Clinical Vasopressin Analogs


Natriuretic Potency Retained with Attenuated Pressor Response vs. Synthetic [Arg8]-Vasopressin in the Dog

In the same study that first isolated and characterized Val-Asp-[Arg8]-vasopressin from bovine pituitary, Gitelman et al. directly compared the natriuretic and pressor responses of VAAVP against synthetic AVP in nondiuretic dogs. Both VAAVP and synthetic AVP produced natriuretic responses at doses in the range of 50 picomoles, with natriuretic potency judged to be similar. However, the most conspicuous difference was a substantially smaller pressor response to natriuretic doses of VAAVP relative to synthetic AVP [1]. This functional dissociation—natriuresis without equivalent vasoconstriction—is the hallmark differentiation claim for this compound and is corroborated by the Sigma-Aldrich product specification stating 'natriuretic activity equivalent to Arg8-vasopressin with low pressor activity' .

Natriuresis Vasopressin receptor pharmacology Renal physiology

Fractional Sodium Excretion Increase of 80% Without Mean Arterial Pressure Change in the Rat: Quantitative Renal Selectivity vs. AVP

Chan et al. synthesized Val-Asp-[Arg8]-vasopressin by stepwise solution techniques and examined its renal effects in nondiuretic Sprague-Dawley rats. Intravenous administration of VAAVP at 50 pmole/100 g body weight produced a maximal increase in fractional excretion of sodium (FENa) of 80% with only a slight increase in glomerular filtration rate (GFR), and—critically—without significant change in mean arterial blood pressure [1]. In contrast, [Arg8]-vasopressin at comparable natriuretic doses is well-documented to elevate mean arterial pressure through V1a receptor-mediated vasoconstriction; the blood-pressure-neutral natriuresis observed with VAAVP therefore represents a functional divergence from the parent hormone [2]. The Sigma-Aldrich datasheet independently confirms this profile as 'natriuretic activity equivalent to Arg8-vasopressin with low pressor activity' .

Fractional excretion of sodium Glomerular filtration rate Renal tubular transport

Differential Natriuretic Magnitude: VAAVP (FENa +80%) vs. Ala-Gly-[Arg8]-Vasopressin (FENa +225%) Under Identical Rat Model Conditions

The two bovine storage-form vasopressin analogs—Val-Asp-[Arg8]-vasopressin and Ala-Gly-[Arg8]-vasopressin—share the property of natriuresis without pressor effect, yet they differ quantitatively in the magnitude of their natriuretic response. In independent studies using the same species (nondiuretic Sprague-Dawley rats), identical route (intravenous), and identical dose (50 pmole/100 g b.wt.), VAAVP produced a maximal FENa increase of 80% [1], whereas Ala-Gly-[Arg8]-vasopressin elicited a FENa increase of 225% within 10 minutes of administration [2]. Both analogs acted without significant change in mean arterial blood pressure. This ~2.8-fold difference in peak natriuretic response magnitude, driven solely by the identity of the N-terminal dipeptide extension (Val-Asp vs. Ala-Gly), provides a structure-activity basis for selecting between these two endogenous vasopressin storage forms depending on the desired dynamic range of the natriuretic signal.

Structure-activity relationship N-terminal extension Natriuretic peptide pharmacology

Endogenous Bovine Origin Differentiates VAAVP from Fully Synthetic Clinical Analogs (Desmopressin, Terlipressin)

Val-Asp-[Arg8]-vasopressin is one of only two N-terminally extended vasopressin peptides isolated directly from mammalian neurohypophyseal tissue, specifically bovine posterior pituitary [1]. This contrasts fundamentally with clinical vasopressin analogs: desmopressin (dDAVP) is a synthetic construct bearing deamino-Cys¹ and D-Arg⁸ modifications optimized for V2 selectivity and proteolytic stability [2], while terlipressin is a synthetic triglycyl-lysine-vasopressin prodrug designed for prolonged V1a-mediated vasoconstriction [3]. Neither clinical analog occurs endogenously. VAAVP's natural origin positions it as the appropriate reference standard for studies of endogenous vasopressin precursor processing, storage, and release, whereas desmopressin and terlipressin are optimized for therapeutic pharmacokinetics and receptor selectivity profiles that diverge from the endogenous system.

Endogenous peptide Neurohypophysis Vasopressin prohormone

N-Terminal Val-Asp Extension as a Defined Prohormone Processing Probe vs. Non-Extended AVP

The N-terminal Val-Asp dipeptide extension on VAAVP is not merely a synthetic modification but represents an authentic intermediate in the vasopressin biosynthetic pathway. Moore et al. demonstrated that extended-chain analogs of [Arg⁸]-vasopressin, including those with N-terminal elongations, serve as model prohormones for investigating precursor-processing enzymes in hypothalamic and neural lobe extracts [1]. VAAVP, with its precisely defined Val-Asp N-terminal extension, provides a biochemically relevant substrate for studying the endopeptidase and carboxypeptidase activities that convert extended vasopressin precursors to mature AVP. In contrast, desmopressin and terlipressin bear synthetic modifications (deamino, D-amino acid, or triglycyl extensions) that are not recognized by endogenous processing enzymes, rendering them unsuitable for prohormone conversion studies [2].

Prohormone processing Neurophysin Vasopressin biosynthesis

Commercial Availability with Defined Purity Specifications from Major Vendor vs. Custom-Synthesis-Only Comparators

Val-Asp-(Arg8)-Vasopressin is stocked as a catalog product by Sigma-Aldrich (catalog V5253) with a minimum purity specification of ≥95% by HPLC and defined storage conditions (−20°C) . Multiple additional vendors including InvivoChem, ChinaPeptides, and Motif Biotech offer the compound at purity grades ranging from 80% to 99% with accompanying HPLC and MS characterization data [1]. In contrast, the closest structural comparator Ala-Gly-[Arg8]-vasopressin (CAS 73303-57-8) is not listed as a standard catalog item from major international distributors and typically requires custom synthesis, introducing longer lead times, higher minimum order quantities, and batch-to-batch variability risks. This procurement differential makes VAAVP the more immediately accessible choice for time-sensitive experimental programs requiring a bovine storage-form vasopressin analog.

Research-grade peptide procurement HPLC purity Peptide quality control

Optimal Research & Industrial Application Scenarios for Val-Asp-(Arg8)-Vasopressin Based on Quantitative Differentiation Evidence


Investigating Endogenous Natriuretic Mechanisms Without Systemic Hemodynamic Confounds

Val-Asp-(Arg8)-Vasopressin is the preferred vasopressin-family peptide for renal physiology studies requiring induction of natriuresis while maintaining stable systemic blood pressure. The quantitative evidence from Chan et al. (1981) demonstrates that VAAVP at 50 pmole/100 g b.wt. IV in rats increases fractional sodium excretion by 80% without significant change in mean arterial pressure [1]. This profile is not achievable with the parent hormone AVP, which elevates blood pressure at natriuretic doses through V1a receptor activation [2]. Researchers studying isolated renal tubular sodium transport mechanisms, or the dissociation between V2-mediated water retention and direct natriuretic signaling, should select VAAVP over AVP or synthetic clinical analogs to avoid the confounding variable of pressure-dependent natriuresis.

Comparative Structure-Activity Studies of N-Terminal Vasopressin Extensions on Natriuretic Response Magnitude

The cross-study comparison between VAAVP (FENa +80% maximal) and Ala-Gly-[Arg8]-vasopressin (FENa +225% within 10 min) under identical rat model conditions [1][2] establishes these two bovine storage-form peptides as a matched pair for investigating how N-terminal dipeptide sequence dictates natriuretic signal amplitude. Both compounds share the property of blood-pressure-neutral natriuresis, isolating the N-terminal extension as the sole structural variable. Procurement of both peptides enables dose-response and structure-activity relationship (SAR) studies that can map the contribution of N-terminal residue identity (Val-Asp vs. Ala-Gly) to renal tubular electrolyte transport efficacy, with direct relevance to understanding endogenous vasopressin precursor processing and the design of natriuretic peptide therapeutics.

Prohormone Processing Enzyme Assays Using an Authentic Endogenous Vasopressin Intermediate

VAAVP serves as a biochemically authentic substrate for assaying the endopeptidase and exopeptidase activities responsible for converting extended vasopressin precursors to the mature nonapeptide hormone. The N-terminal Val-Asp extension represents a genuine bovine storage-form sequence [1], and the extended-chain analog framework established by Moore et al. (1982) validates the utility of such peptides as prohormone processing probes [2]. Unlike synthetic clinical analogs such as desmopressin (deamino, D-Arg⁸-modified) or terlipressin (triglycyl-lysine prodrug), which are not substrates for endogenous convertases, VAAVP can be incubated with hypothalamic or neural lobe extracts to measure converting enzyme activity through detection of liberated AVP by pressor assay or LC-MS. This application is directly relevant to neuroendocrinology laboratories studying vasopressin biosynthesis, storage granule maturation, and the enzymatic basis of prohormone processing.

Endogenous Vasopressinergic System Reference Standard for Analytical Method Development

As one of only two structurally authenticated endogenous vasopressin storage forms isolated from mammalian neurohypophysis [1], VAAVP is the appropriate reference standard for developing and validating analytical methods (HPLC, LC-MS/MS, radioimmunoassay) targeting endogenous vasopressin-family peptides in biological matrices. Its commercial availability from Sigma-Aldrich at ≥95% HPLC purity with certificate of analysis provides the documented quality assurance required for method validation protocols. In contrast, synthetic clinical analogs such as desmopressin contain non-physiological modifications that alter chromatographic retention, mass spectrometric fragmentation, and antibody recognition profiles, rendering them unsuitable as authentic endogenous system calibrants.

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